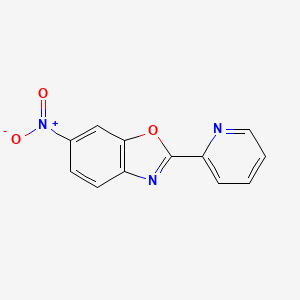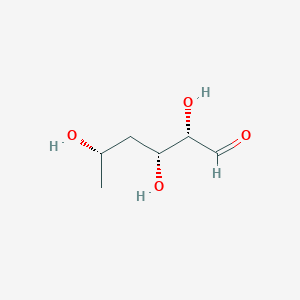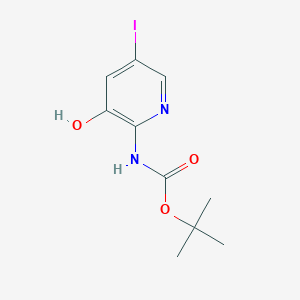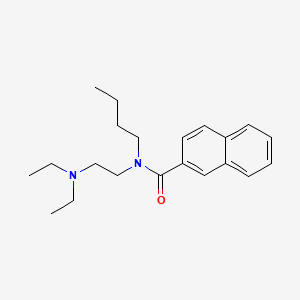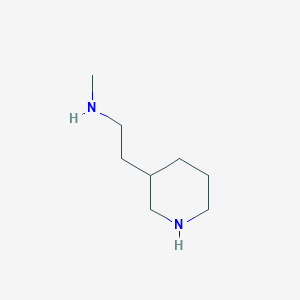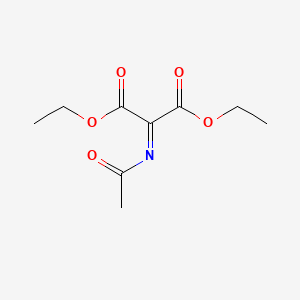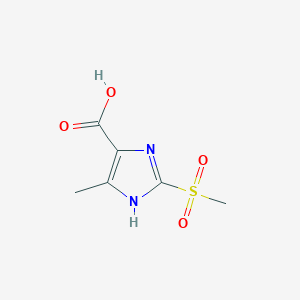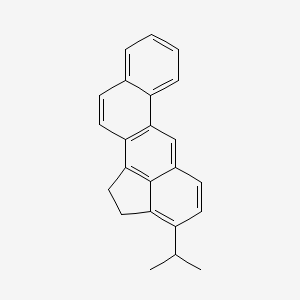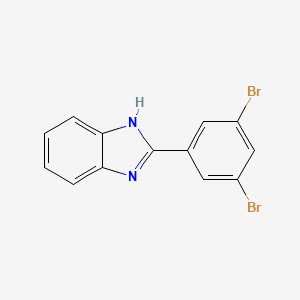
B-(3-Ethenyl-5-isoquinolinyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-(3-Ethenyl-5-isoquinolinyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to an isoquinoline ring with an ethenyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of B-(3-Ethenyl-5-isoquinolinyl)boronic acid typically involves the reaction of an appropriate isoquinoline derivative with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3), under controlled conditions to prevent over-alkylation .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures the consistent production of high-quality boronic acids .
Analyse Chemischer Reaktionen
Types of Reactions: B-(3-Ethenyl-5-isoquinolinyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
B-(3-Ethenyl-5-isoquinolinyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of B-(3-Ethenyl-5-isoquinolinyl)boronic acid involves its ability to form covalent bonds with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
3-Methyl-5-isoquinolinylboronic acid: Similar structure but with a methyl group instead of an ethenyl group.
Pinacol boronic esters: Widely used due to their stability and ease of handling.
Uniqueness: B-(3-Ethenyl-5-isoquinolinyl)boronic acid is unique due to its specific structure, which combines the reactivity of the boronic acid group with the electronic properties of the isoquinoline ring.
Eigenschaften
CAS-Nummer |
1429665-49-5 |
|---|---|
Molekularformel |
C11H10BNO2 |
Molekulargewicht |
199.02 g/mol |
IUPAC-Name |
(3-ethenylisoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO2/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12(14)15/h2-7,14-15H,1H2 |
InChI-Schlüssel |
ZUBLDKNWCZUOGH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=C(N=CC2=CC=C1)C=C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


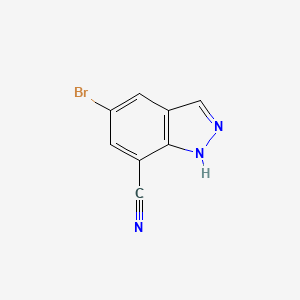
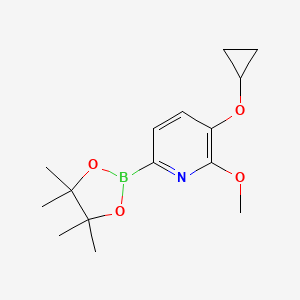
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)
